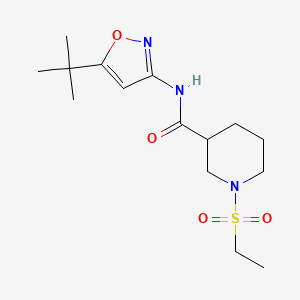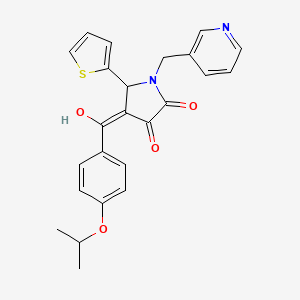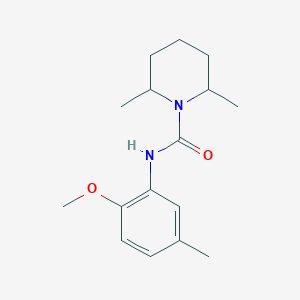![molecular formula C15H19N3O4S B5338740 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DAS-41, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of DAS-41 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, DAS-41 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
DAS-41 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which can lead to a reduction in tumor cell invasion and metastasis. Additionally, DAS-41 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, DAS-41 has been shown to have anti-microbial effects, which may be useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAS-41 in lab experiments is that it has been shown to have a high degree of selectivity for MMPs, which can reduce the risk of off-target effects. Additionally, DAS-41 has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study.
One limitation of using DAS-41 in lab experiments is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, DAS-41 may have limited solubility in certain solvents, which can make it difficult to work with in some lab settings.
Orientations Futures
There are several future directions for research on DAS-41. One area of focus could be the development of more efficient and cost-effective synthesis methods for DAS-41. Additionally, further research could be done to explore the potential applications of DAS-41 in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Finally, more studies could be done to determine the safety and efficacy of DAS-41 in humans, which could pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of DAS-41 involves the reaction of 4-[(dimethylamino)sulfonyl]aniline with 3-ethyl-5-methylisoxazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain DAS-41 in its pure form.
Applications De Recherche Scientifique
DAS-41 has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. In particular, DAS-41 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-13-14(10(2)22-17-13)15(19)16-11-6-8-12(9-7-11)23(20,21)18(3)4/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZJDFJXLBVGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,1-dimethyl-6-propyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338657.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5338660.png)
![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![3-amino-6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5338686.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)



